molecular formula C24H19ClN4O3S B11662194 4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid

4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid

Cat. No.: B11662194
M. Wt: 479.0 g/mol
InChI Key: OBOPKMVVWFOVFG-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Researchers use it to study the interactions of benzimidazole derivatives with biological systems.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid can be compared with other benzimidazole derivatives, such as:

Properties

Molecular Formula

C24H19ClN4O3S

Molecular Weight

479.0 g/mol

IUPAC Name

4-[(E)-[[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C24H19ClN4O3S/c25-19-11-7-17(8-12-19)14-29-21-4-2-1-3-20(21)27-24(29)33-15-22(30)28-26-13-16-5-9-18(10-6-16)23(31)32/h1-13H,14-15H2,(H,28,30)(H,31,32)/b26-13+

InChI Key

OBOPKMVVWFOVFG-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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